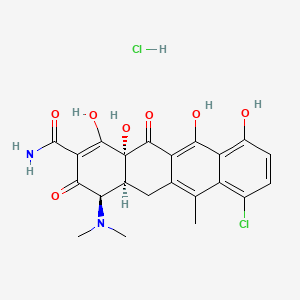

4-Epianhydrochlortetracycline Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Epianhydrochlortetracycline Hydrochloride is an antibiotic derivative of tetracycline . It is a major intermediate product of Tetracycline and shows lethal effects and induces cell apoptosis of zebrafish embryos . It inhibits Shewanella, E. coli and P. aeruginosa with MIC values of 2, 1 and 64 mg/L, respectively .

Synthesis Analysis

This compound is a secondary degradation product formed by dehydration of epichlortetracycline at the C6 position to aromatise the B ring .

Molecular Structure Analysis

The molecular formula of this compound is C22 H21 Cl N2 O7 . Cl H . The molecular weight is 497.33 .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 497.33 . The molecular formula is C22H21ClN2O7 • HCl .

Applications De Recherche Scientifique

Stability and Degradation Analysis : Moreno-Cerezo et al. (2001) developed a method for stability studies of tetracycline hydrochloride, specifically analyzing its main degradation product, 4-epi-anhydrotetracycline, due to its toxicity in tablet formulations. This method facilitates evaluating the stability of tetracycline hydrochloride in pharmaceutical products (Moreno-Cerezo et al., 2001).

Impurity Determination in Pharmaceuticals : Tjørnelund and Hansen (1996) developed a highly selective method for determining impurities, including 4-epianhydrotetracycline, in tetracycline antibiotics using non-aqueous capillary electrophoresis. This method is essential for ensuring the purity and safety of pharmaceutical tetracycline products (Tjørnelund & Hansen, 1996).

Chromatography Analysis in Commercial Capsules : Pinto, Campos, and Yamamoto (2002) quantitatively evaluated 4-epianhydrotetracycline, a toxic degradation component of tetracycline, in Brazilian commercial tetracycline hydrochloride and phosphate capsules. This study highlights the importance of monitoring degradation products in commercial pharmaceuticals for safety (Pinto, Campos, & Yamamoto, 2002).

HPLC Method Development for Tetracycline Monographs : Hussien (2014) developed a novel HPLC method for assaying tetracycline hydrochloride and determining the limit of 4-epianhydrotetracycline hydrochloride impurity. This method contributes to the accurate and reliable analysis of tetracycline in pharmaceuticals (Hussien, 2014).

Electrochemical Filtration for Degradation : Yang et al. (2019) investigated the electrooxidation of tetracycline hydrolysis products using a carbon nanotube (CNT) electrochemical filter, with 4-epianhydrochlortetracycline as a model compound. This research is significant for environmental applications in degrading antibiotic hydrolysis products (Yang et al., 2019).

Multi-residue Analysis in Pig Tissues : Cherlet et al. (2003) developed a method for determining tetracycline residues, including their 4-epimers, in edible tissues of pigs. This study is important for ensuring food safety and monitoring antibiotic residues in the food supply (Cherlet et al., 2003).

Mécanisme D'action

Target of Action

4-Epianhydrochlortetracycline Hydrochloride primarily targets Matrix Metalloproteinase-9 (MMP-9) . MMP-9 is an enzyme that breaks down extracellular matrix proteins, playing a crucial role in cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defenses .

Mode of Action

The compound inhibits MMP-9 activity in a dose-dependent manner . It completely inhibits neutrophil-derived MMP-9 degradation of denatured collagen at a concentration of 500 μg/ml .

Biochemical Pathways

The inhibition of MMP-9 by this compound affects the degradation of extracellular matrix proteins. This can influence various biochemical pathways related to cell proliferation, migration, differentiation, angiogenesis, and apoptosis .

Pharmacokinetics

As a derivative of tetracycline , it might share similar pharmacokinetic properties, including absorption in the upper small intestine, distribution in body fluids and tissues, metabolism in the liver, and excretion via the kidneys and bile

Result of Action

This compound shows lethal effects and induces cell apoptosis of zebrafish embryos . It also inhibits Shewanella, E. coli, and P. aeruginosa with MIC values of 2, 1, and 64 mg/L, respectively .

Safety and Hazards

Propriétés

IUPAC Name |

(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16+,22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGAAFMBTIWTEU-PXAZKYFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716137 |

Source

|

| Record name | 4-Epianhydrochlortetracycline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158018-53-2 |

Source

|

| Record name | 4-Epianhydrochlortetracycline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)

![Pantothenic Acid-[13C3,15N] Hemicalcium Salt](/img/structure/B565455.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)